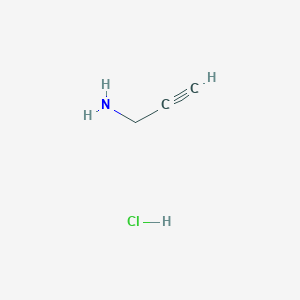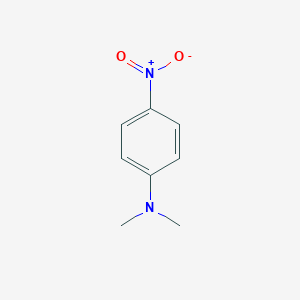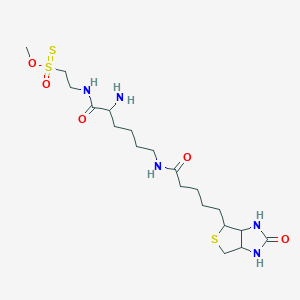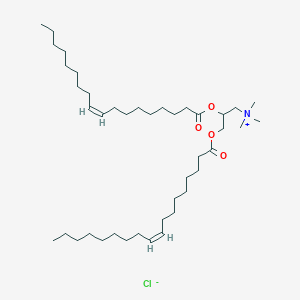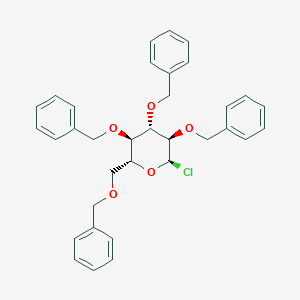
Chlorure de 2,3,4,6-tétra-O-benzyl-α-D-glucopyrannosyle
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranosyl derivatives. It is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring, which provide stability and facilitate various chemical reactions .
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.
Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of specialty chemicals and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This is followed by the conversion of the resulting tetra-O-benzyl-D-glucopyranose to the corresponding glucopyranosyl chloride. One common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and conversion steps, with careful control of reaction conditions to ensure high yield and purity. Solvents such as chloroform are often used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles to form different glucopyranosyl derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Uniqueness
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is unique due to its specific substitution pattern and the presence of benzyl groups, which provide stability and facilitate various chemical reactions. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in the synthesis of the cholic acid C-glucoside?
A1: In this specific research [], 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride serves as the key glucosyl donor in a direct C-glucosidation reaction. This reaction leads to the formation of a carbon-carbon bond between the glucosyl moiety and the cholic acid derivative, specifically at the 3-alpha position, resulting in a C-glucoside of cholic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





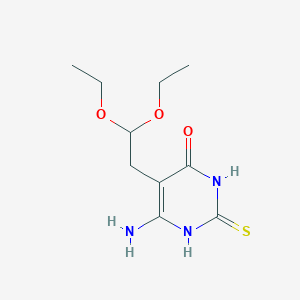
![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)

